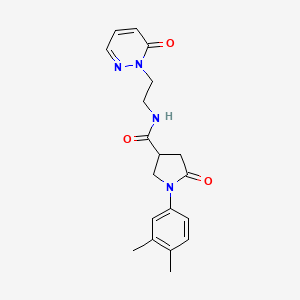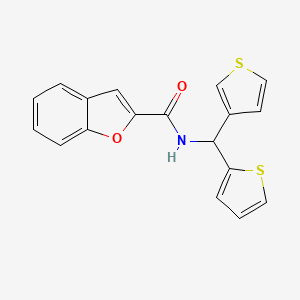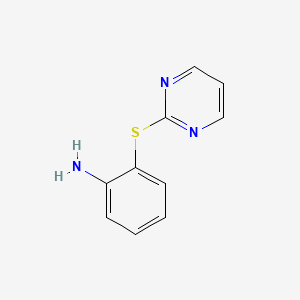
Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate varies depending on its application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In pharmacology, it has been shown to block calcium channels and modulate neurotransmitter release. In materials science, it has been used as a precursor to various organic materials, including polymers and liquid crystals.
Biochemical and Physiological Effects:
Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been shown to inhibit the activity of various enzymes, including topoisomerase and tyrosine kinase. In pharmacology, it has been shown to affect the release of various neurotransmitters, including dopamine and serotonin. In materials science, it has been shown to affect the properties of various organic materials, including their thermal stability and optical properties.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, it also has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate. In medicinal chemistry, future research could focus on developing derivatives of this compound with improved antitumor, antiviral, and anti-inflammatory activities. In pharmacology, future research could focus on further elucidating the mechanism of action of this compound and developing more potent calcium channel blockers. In materials science, future research could focus on developing new organic materials based on this compound and its derivatives. Additionally, further studies are needed to determine the potential toxicity and environmental impact of this compound.
Synthesemethoden
Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate can be synthesized through the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to the final product. The reaction can be catalyzed by various acids, including sulfuric acid, hydrochloric acid, and trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. In pharmacology, it has been studied for its potential as a calcium channel blocker and for its effects on the central nervous system. In materials science, it has been investigated for its potential as a precursor to various organic materials.
Eigenschaften
IUPAC Name |
tert-butyl 5-oxo-1,3,4,4a,6,7,8,8a-octahydroisoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-15)5-4-6-12(11)16/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDUKKODGGWYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1783330-01-7 |
Source


|
| Record name | tert-butyl 5-oxo-decahydroisoquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


acetate](/img/structure/B2884206.png)
![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2884207.png)

![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2884209.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile](/img/structure/B2884210.png)
![4-[[2-[[4-Methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2884211.png)



![5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2884220.png)


